3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
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Overview
Description
3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features a piperazine ring substituted with a cyclohexylmethyl group and a triazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Cyclohexylmethyl Group: The piperazine ring is then substituted with a cyclohexylmethyl group using appropriate alkylation reactions.
Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazonoyl chlorides and substituted piperazines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its antimicrobial, antifungal, and antitumor activities.
Biological Studies: It is used in biological studies to understand its interactions with various biological targets and pathways.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring and is studied for its antibacterial activity.
3-(4-arylpiperazin-1-yl)cinnolines: These compounds are synthesized for their potential antifungal and antitumor activities.
Uniqueness
3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern and the presence of both piperazine and triazole rings. This combination of structural features may contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
89292-95-5 |
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Molecular Formula |
C13H24N6 |
Molecular Weight |
264.37 g/mol |
IUPAC Name |
3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C13H24N6/c14-12-15-13(17-16-12)19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h11H,1-10H2,(H3,14,15,16,17) |
InChI Key |
ZMCSEXZPLSVZEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2)C3=NNC(=N3)N |
Origin of Product |
United States |
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